methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate
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Overview
Description
Methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate is an organic compound with a complex structure that includes a cyclopentyl ring, a deuterated pentenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the deuteration of a pentenyl group, followed by its incorporation into a cyclopentyl ring structure. The final step involves the esterification of the resulting compound with methanol under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound may interact with enzymes or receptors, altering their activity and providing insights into their function.
Comparison with Similar Compounds
Similar Compounds
Methyl jasmonate: A structurally similar compound used in plant biology and agriculture.
Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate: Another related compound with similar chemical properties.
Uniqueness
Methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate is unique due to the presence of deuterium atoms, which can significantly alter its chemical behavior and stability. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
CAS No. |
183948-77-8 |
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Molecular Formula |
C13H18D2O3 |
Molecular Weight |
226.31 |
IUPAC Name |
methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/i4D,5D |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
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